

# Protocol for the In Situ Generation of Dimethylsulfonium Methylide

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## Compound of Interest

Compound Name: Trimethylsulfonium

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols for the synthesis of **trimethylsulfonium** salt precursors and the subsequent in situ generation of dimethylsulfonium methylide, a versatile reagent in organic synthesis, particularly for the Corey-Chaykovsky reaction. Methodologies for precursor synthesis from dimethyl sulfide or dimethyl sulfoxide are presented, along with various protocols for ylide generation using common bases. Quantitative data is summarized for easy comparison, and reaction pathways are illustrated.

## Introduction

Dimethylsulfonium methylide ( $(\text{CH}_3)_2\text{S}^+\text{CH}_2^-$ ) is a highly reactive sulfur ylide that serves as a key methylene-transfer reagent in organic synthesis. It is most notably employed in the Corey-Chaykovsky reaction to convert aldehydes and ketones to epoxides, imines to aziridines, and  $\alpha,\beta$ -unsaturated carbonyl compounds to cyclopropanes.[1][2][3] Due to its limited stability, dimethylsulfonium methylide is typically generated in situ from a stable **trimethylsulfonium** salt precursor through deprotonation with a strong base.[2][3] This document outlines reliable methods for both the preparation of these precursors and their conversion to the reactive ylide for immediate use in synthetic applications.

## Synthesis of Trimethylsulfonium Salt Precursors

The choice of precursor, typically a **trimethylsulfonium** halide, depends on the desired reactivity, solubility, and cost. Several methods for their synthesis are available.

## From Dimethyl Sulfide and Methyl Halides

A straightforward and common method for preparing **trimethylsulfonium** halides is the reaction of dimethyl sulfide with a methyl halide.<sup>[4]</sup>

Experimental Protocol (General):

- In a pressure-rated reaction vessel, combine dimethyl sulfide and the desired methyl halide (methyl iodide, methyl bromide, or methyl chloride).
- A solvent, such as water or an organic solvent, may be used. The reaction can also be performed neat.
- The reaction mixture is typically stirred at room temperature or with gentle heating. For more volatile methyl halides like methyl chloride and methyl bromide, the reaction is conducted under pressure.<sup>[1]</sup>
- The reaction progress can be monitored by the precipitation of the **trimethylsulfonium** salt.
- Upon completion, the salt is isolated by filtration, washed with a suitable solvent (e.g., acetone or ether), and dried under vacuum.

Table 1: Synthesis of **Trimethylsulfonium** Halides from Dimethyl Sulfide

Methyl Halide	Solvent	Temperature (°C)	Pressure	Reaction Time	Yield (%)	Reference
Methyl Iodide	Neat	25	Ambient	15 h	66	<sup>[4]</sup>
Methyl Bromide	Water	61-67	40-50 psig	~4 h	97.3-100.4	<sup>[1]</sup>
Methyl Chloride	Water	58-60	80 psig	4 h	51.2	<sup>[5]</sup>

## From Dimethyl Sulfoxide (DMSO)

Trimethylsulfoxonium iodide, a precursor to the related Corey's ylide (dimethylsulfoxonium methylide), can be synthesized from DMSO and methyl iodide.<sup>[6]</sup> **Trimethylsulfonium** salts can also be generated from DMSO under specific conditions.

Experimental Protocol (Trimethylsulfoxonium Iodide):

- Combine dimethyl sulfoxide and methyl iodide in a reaction vessel.
- The reaction is typically performed neat.
- Stir the mixture at room temperature. The reaction is generally slow and may take several days.
- The product, trimethylsulfoxonium iodide, precipitates as a white solid.
- Isolate the solid by filtration, wash with a solvent in which it is insoluble (e.g., ether), and dry.

## In Situ Generation of Dimethylsulfonium Methylide

The in situ generation of dimethylsulfonium methylide is achieved by the deprotonation of a **trimethylsulfonium** salt with a strong base immediately prior to or in the presence of the electrophilic substrate.

## Using Sodium Hydride in DMSO or THF

This is a classic and widely used method for generating sulfur ylides.<sup>[7]</sup>

Experimental Protocol:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (as a 60% dispersion in mineral oil).
- Wash the sodium hydride with hexanes or petroleum ether to remove the mineral oil, and then carefully decant the solvent.
- Add anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to the flask.

- Stir the suspension at room temperature or with gentle heating (e.g., 40-45 °C) until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion (in the case of DMSO) or the deprotonation of the sulfonium salt.<sup>[8]</sup>
- Cool the resulting solution of dimethylsulfonium methyllide to the desired reaction temperature (often 0 °C or room temperature).
- The substrate (e.g., aldehyde or ketone) is then added, typically dropwise as a solution in the same solvent.

Table 2: In Situ Generation Conditions

Precursor	Base	Solvent	Temperature (°C)	Notes
Trimethylsulfonium Iodide	NaH	DMSO	RT to 45	Formation of dimsyl sodium as the active base. <sup>[7][9]</sup>
Trimethylsulfonium Iodide	NaH	THF	Reflux	Slower reaction compared to DMSO.
Trimethylsulfoxonium Iodide	NaH	DMSO	RT	Generates dimethylsulfoxonium methyllide. <sup>[10]</sup>

## Using Potassium tert-Butoxide in THF

Potassium tert-butoxide offers a milder and often more convenient alternative to sodium hydride.

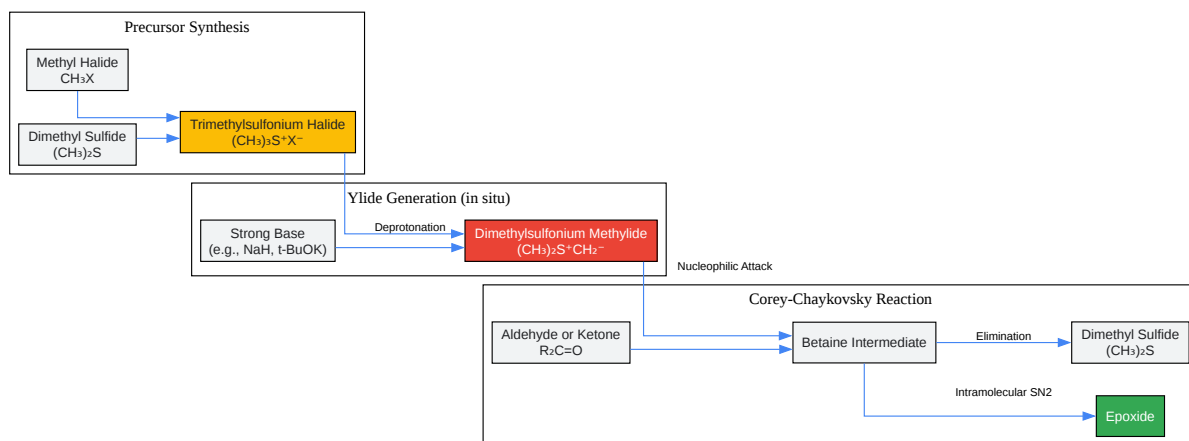
### Experimental Protocol:

- To a flame-dried flask under a nitrogen atmosphere, add **trimethylsulfonium** iodide and anhydrous tetrahydrofuran (THF).

- Add a solution of potassium tert-butoxide in THF to the suspension.
- The mixture is typically stirred at room temperature or heated to reflux to ensure complete ylide formation.[11]
- The resulting suspension containing dimethylsulfonium methylide is then ready for the addition of the substrate.

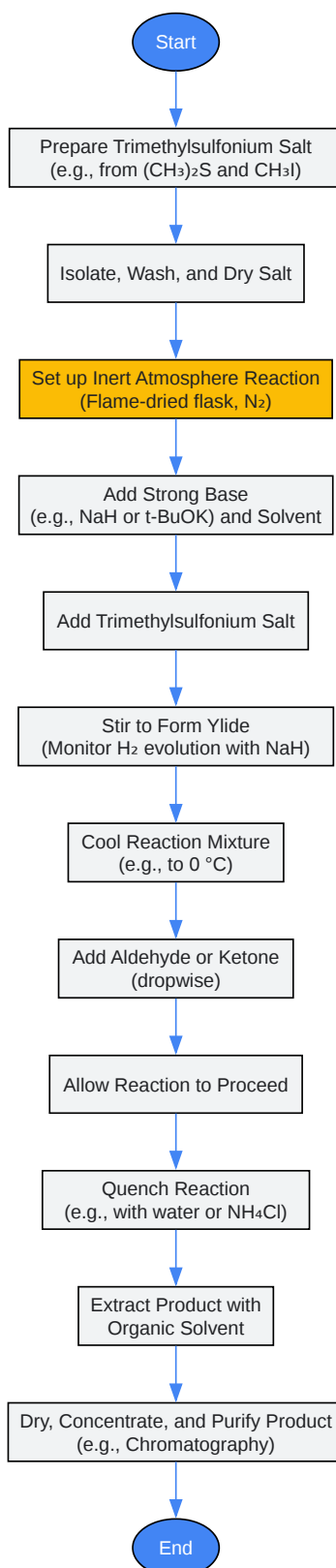
## Reaction Mechanism and Experimental Workflow

The overall process involves the formation of the sulfonium salt, its deprotonation to the ylide, and the subsequent reaction of the ylide with a carbonyl compound to form an epoxide.



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Caption: Reaction pathway for epoxide synthesis.



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Caption: Experimental workflow for epoxide synthesis.

## Safety Precautions

- Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere.
- Methyl halides are toxic and volatile. They should be handled in a well-ventilated fume hood.
- Dimethyl sulfoxide can penetrate the skin and carry dissolved substances with it. Wear appropriate gloves and eye protection.
- The reaction of sodium hydride with DMSO can be exothermic and may become uncontrollable if the temperature is not managed, especially on a large scale.[12][13] Proper cooling and slow addition of reagents are crucial.
- Reactions under pressure should be conducted behind a blast shield in appropriate pressure-rated equipment.

## Conclusion

The in situ generation of dimethylsulfonium methyllide is a fundamental and powerful tool in organic synthesis. The choice of precursor and base can be tailored to the specific requirements of the reaction. The protocols provided herein offer reliable methods for accessing this versatile reagent, enabling the efficient synthesis of epoxides and other three-membered rings. Careful attention to reaction conditions and safety procedures is essential for successful and safe execution.

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